molecular formula C17H16ClN3OS B2424714 3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-93-6

3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2424714
CAS No.: 332949-93-6
M. Wt: 345.85
InChI Key: APSUVAOBLSJCEU-UHFFFAOYSA-N
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Description

This compound is a biochemical used for proteomics research . It has a molecular formula of C14H13ClN2O and a molecular weight of 260.72 .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including the use of toluene, dichloromethane, N-hydroxyphthalimide, and acetylacetone cobalt . The process involves several steps, including reactions at different temperatures, the addition of various reagents, and extraction procedures .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N . This notation provides a way to represent the structure of the compound in a text format.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protodeboronation of alkyl boronic esters , and various other reactions involving different reagents and conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of various novel pyridothienopyrimidines, pyridothienopyrimidothiazines, pyridothienopyrimidobenzthiazoles, and triazolopyridothienopyrimidines, demonstrating its versatility in organic chemistry and heterocyclic synthesis (Bakhite, Radwan, & El-Dean, 2000).
  • Its reaction with various chemicals leads to the formation of compounds with potential applications in fields like materials science and pharmaceuticals (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antimicrobial and Antiproliferative Activities

  • Certain derivatives synthesized from this compound have been studied for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
  • There is research indicating its derivatives possess antiproliferative activity against certain enzymes, suggesting possible relevance in cancer research or drug development (van Rensburg et al., 2017).

Applications in Dyeing and Material Sciences

  • Some derivatives are utilized in the synthesis of arylazo thiazole disperse dyes, showing relevance in textile and material sciences (Khalifa et al., 2015).

Versatility in Organic Synthesis

  • The compound's derivatives have been used in the creation of various heterocyclic compounds, indicating its broad utility in organic and medicinal chemistry (Madkour et al., 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been found to act as allosteric potentiators that are highly selective for the human M4 muscarinic acetylcholine receptor subtype .

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-8-4-5-11(18)7-12(8)21-16(22)15-14(19)13-9(2)6-10(3)20-17(13)23-15/h4-7H,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUVAOBLSJCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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